

# In-Depth Technical Guide: Fmoc-Lys(biotin-PEG4)-OH in Targeted Protein Degradation

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Compound of Interest

Compound Name: Fmoc-Lys (biotin-PEG4)-OH

Cat. No.: B12509273

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This technical guide provides a comprehensive overview of Fmoc-Lys(biotin-PEG4)-OH, a bifunctional linker crucial for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It is intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation. This document details the molecule's properties, its application in PROTAC synthesis, and the underlying biological mechanisms.

## Physicochemical Properties of Fmoc-Lys(biotin-PEG4)-OH

Fmoc-Lys(biotin-PEG4)-OH is a chemically synthesized molecule designed for use in solid-phase peptide synthesis (SPPS) and the construction of complex bioconjugates. The table below summarizes its key quantitative data.



Property	Value	Reference(s)
Molecular Weight	842.01 g/mol	[1][2]
Molecular Formula	C42H59N5O11S	[2]
CAS Number	1334172-64-3	[2]
Appearance	White to off-white solid	N/A
Purity	Typically ≥95%	N/A
Solubility	Soluble in DMF, DMSO, and water	[3]

# Role in PROTAC-Mediated Targeted Protein Degradation

Fmoc-Lys(biotin-PEG4)-OH serves as a heterobifunctional linker in the synthesis of PROTACs. PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[4][5]

A PROTAC molecule consists of three key components:

- A ligand that binds to the target protein (POI).
- A ligand that recruits an E3 ubiquitin ligase.
- A linker that connects the two ligands.[4]

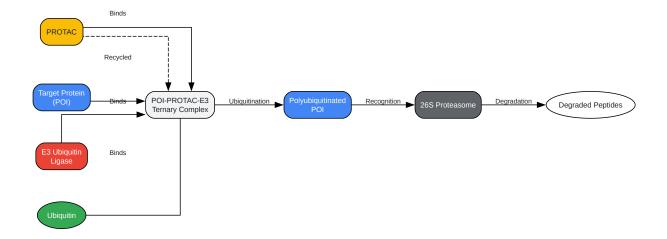
The Fmoc-Lys(biotin-PEG4)-OH molecule provides the linker component. Its structure is designed for sequential and controlled conjugation of the POI and E3 ligase ligands. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group of lysine allows for standard solid-phase peptide synthesis strategies, while the terminal carboxylic acid provides a reactive site for amide bond formation. The biotin moiety can be used for detection, purification, and affinity-based assays, and the polyethylene glycol (PEG4) spacer enhances solubility and provides optimal distance and flexibility for the formation of a stable ternary complex between the POI and the E3 ligase.[6]



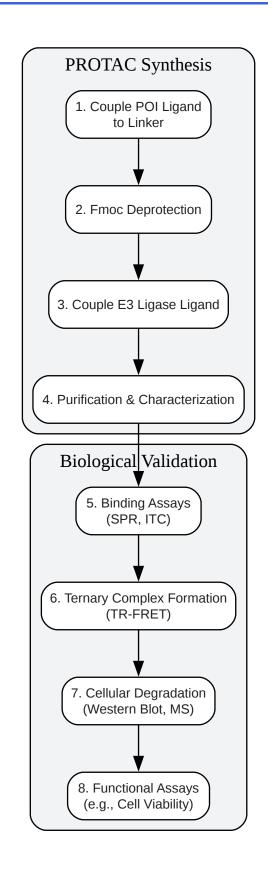
### Signaling Pathway: The PROTAC Mechanism of Action

The mechanism of action for a PROTAC is a catalytic cycle that results in the degradation of the target protein. The process is initiated by the PROTAC molecule simultaneously binding to both the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can participate in further rounds of degradation.[5][7]









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